molecular formula C10H6BrF2NO2 B1449455 Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate CAS No. 1807073-50-2

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate

Cat. No. B1449455
M. Wt: 290.06 g/mol
InChI Key: LBPFJAUAWGVUOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate, also known as MBCF, is a synthetic compound composed of a bromine atom, two nitrogen atoms, a carbon atom, four hydrogen atoms, and two difluoromethyl groups. It is a colorless crystalline solid with a melting point of 154-156 °C. MBCF is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It has also been used in scientific research applications, such as in the study of enzyme kinetics and the mechanism of action of certain drugs.

Scientific Research Applications

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate has been used in scientific research applications, such as in the study of enzyme kinetics and the mechanism of action of certain drugs. It has been used to study the kinetics of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. It has also been used to study the mechanism of action of certain drugs, such as the antipsychotic drug clozapine, which is used to treat schizophrenia.

Mechanism Of Action

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate increases the amount of acetylcholine in the brain, which can have beneficial effects on cognitive function and behavior.

Biochemical And Physiological Effects

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate has been shown to have beneficial effects on cognitive function and behavior. In animal studies, it has been shown to improve learning and memory, as well as reduce anxiety and depression-like behaviors. It has also been shown to have anti-inflammatory and antioxidant effects in vitro.

Advantages And Limitations For Lab Experiments

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate is a useful reagent in organic synthesis, particularly in the synthesis of pharmaceuticals and other organic compounds. It is relatively easy to synthesize and is stable in a variety of solvents, making it ideal for use in lab experiments. However, it is toxic and should be handled with caution.

Future Directions

The potential uses of Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate in scientific research are vast and include the study of enzyme kinetics, the mechanism of action of certain drugs, and the development of new therapeutic agents. It could also be used to study the biochemical and physiological effects of compounds and to develop new drugs for the treatment of neurological disorders. Additionally, it could be used to develop new methods for the synthesis of pharmaceuticals and other organic compounds.

properties

IUPAC Name

methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c1-16-10(15)6-3-2-5(9(12)13)7(4-14)8(6)11/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBPFJAUAWGVUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-3-cyano-4-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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